Traumatic Acid

Description

This compound has been reported in Meehania urticifolia with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

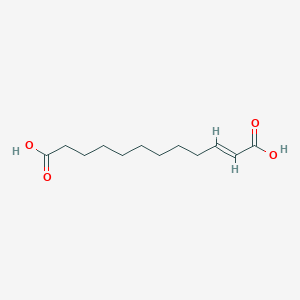

(E)-dodec-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZWDMBCPDUFDJ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC(=O)O)CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863778 | |

| Record name | Traumatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6402-36-4 | |

| Record name | Traumatic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Traumatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traumatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-2-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAUMATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ND24937H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165.5 °C | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Traumatic Acid: A Technical Guide to the First Plant Wound Hormone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of a "wound hormone" in plants, a substance produced at the site of injury that stimulates healing and defense responses, was a subject of scientific inquiry for decades before the first such compound was isolated and characterized. This technical guide provides an in-depth history of the discovery of traumatic acid, the first identified plant wound hormone. It details the pioneering experiments that led to its isolation, the methods for its chemical synthesis, and our current understanding of its biosynthesis and signaling in the context of plant wound responses. This document is intended to be a valuable resource for researchers in plant biology, natural product chemistry, and drug development, offering a comprehensive overview of the foundational work in the field of plant wound signaling.

A Historical Perspective: The Unraveling of a Plant's Healing Touch

The journey to identify the chemical messenger responsible for wound healing in plants began with the simple observation that wounding induces cell proliferation and the formation of a protective callus layer. It was in 1939 that a team of chemists at the California Institute of Technology, James English, Jr., James Bonner, and Arie Jan Haagen-Smit, culminated years of research by successfully isolating and identifying this elusive "wound hormone" from wounded bean pods (Phaseolus vulgaris)[1][2]. They named this newly discovered molecule This compound .

Their work built upon earlier physiological studies that demonstrated the existence of a diffusible substance that promoted cell division in wounded plant tissues. The Caltech team developed a bioassay, now famously known as the Wehnelt bean assay, to guide their fractionation and isolation procedures. This assay involved applying extracts to the inner surface of bean pods and observing the extent of cell proliferation, or intumescence, as a measure of wound-healing activity.

Experimental Protocols: From Bean Pods to Pure Crystal

The isolation and characterization of this compound was a landmark achievement in natural product chemistry. The following sections provide a detailed account of the experimental protocols developed by English, Bonner, and Haagen-Smit, based on their publications.

Isolation of this compound from Phaseolus vulgaris

The original isolation of this compound was a meticulous process involving the processing of a large quantity of wounded bean pods. The protocol, adapted from the 1939 publication in Science, is outlined below[1][2]:

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from bean pods.

Protocol:

-

Material Preparation: Freshly harvested bean pods (Phaseolus vulgaris) were thoroughly washed and then wounded by slicing them into thin sections.

-

Incubation: The wounded bean pods were incubated for 24 hours to allow for the accumulation of the wound hormone.

-

Extraction: The incubated pods were then extracted with water to transfer the active substance into an aqueous solution.

-

Purification: The aqueous extract was subjected to a series of acid-base extractions to purify the active compound. This involved:

-

Acidification of the aqueous extract with hydrochloric acid (HCl).

-

Extraction of the acidified solution with diethyl ether.

-

Extraction of the ether solution with a sodium carbonate (Na₂CO₃) solution to isolate the acidic compounds.

-

Re-acidification of the carbonate solution with HCl.

-

Re-extraction of the acidified solution with diethyl ether.

-

-

Crystallization: The final ether extract was concentrated, and upon standing, crystalline this compound precipitated.

Chemical Synthesis of this compound

In the same seminal 1939 paper, English, Bonner, and Haagen-Smit reported the first chemical synthesis of this compound, which confirmed its structure as trans-2-dodecenedioic acid[3]. The synthetic route is outlined below:

Experimental Workflow for this compound Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Protocol:

-

Starting Material: The synthesis began with undecylenic acid.

-

Oxidative Cleavage: The double bond of undecylenic acid was cleaved via ozonolysis followed by a reductive workup to yield the half-aldehyde of sebacic acid.

-

Condensation: This aldehyde was then condensed with malonic acid in the presence of pyridine in a Knoevenagel condensation reaction.

-

Decarboxylation and Hydrolysis: The condensation product underwent spontaneous decarboxylation, and subsequent hydrolysis of the ester group yielded trans-2-dodecenedioic acid, identical to the natural product isolated from bean pods.

Quantitative Data

The pioneering work of English, Bonner, and Haagen-Smit laid the foundation for quantitative analysis of this compound. While their initial paper focused on isolation and characterization, subsequent research has provided more quantitative data.

| Parameter | Value | Plant Source/Assay | Reference |

| Yield from Isolation | Not specified in original paper | Phaseolus vulgaris | [1][2] |

| Effective Concentration | 10⁻⁵ M - 10⁻⁷ M | Cell proliferation in Chlorella vulgaris and Wolffia arrhiza | [4] |

| Optimal Concentration | 10⁻⁵ M | Stimulation of fibroblast proliferation | [5] |

Biosynthesis and Signaling Pathway

This compound is now understood to be part of a larger family of lipid-derived signaling molecules in plants known as oxylipins. Its biosynthesis is intricately linked to the plant's response to wounding and pathogen attack.

Biosynthetic Pathway

The biosynthesis of this compound begins with the release of polyunsaturated fatty acids, primarily linoleic acid and linolenic acid, from cell membranes upon wounding. This process is catalyzed by phospholipases. The subsequent steps are as follows:

-

Oxygenation: Lipoxygenase (LOX) enzymes introduce molecular oxygen into the fatty acid backbone, forming a hydroperoxide derivative.

-

Cleavage: Hydroperoxide lyase (HPL), a cytochrome P450 enzyme, cleaves the hydroperoxide, generating a C₁₂ oxo-acid, 12-oxo-trans-10-dodecenoic acid, also known as traumatin [3].

-

Oxidation: Traumatin is then non-enzymatically oxidized to this compound.

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound from membrane lipids.

Signaling and Crosstalk

This compound and its precursor, traumatin, are key signaling molecules in the plant wound response, which shows significant crosstalk with the well-characterized jasmonic acid (JA) signaling pathway. Both pathways originate from the same precursors (linoleic and linolenic acids) and are activated by wounding.

Upon wounding, the accumulation of this compound and other oxylipins triggers a signaling cascade that leads to the expression of wound-responsive genes. This results in physiological responses such as cell division, callus formation, and the production of defense compounds.

Simplified this compound and Jasmonic Acid Signaling Crosstalk

Caption: Simplified signaling crosstalk between this compound and jasmonic acid pathways.

Conclusion

The discovery of this compound by English, Bonner, and Haagen-Smit in 1939 was a pivotal moment in plant biology. It provided the first chemical evidence for the existence of wound hormones and opened up a new field of research into the complex signaling networks that govern plant defense and repair. The experimental protocols they developed for its isolation and synthesis remain a testament to their ingenuity and have served as a foundation for decades of subsequent research on oxylipins. For researchers today, understanding this history and the foundational techniques is essential for contextualizing current research and for the continued exploration of the vast chemical arsenal that plants employ to survive and thrive in a challenging world. The study of this compound and its signaling pathway continues to offer valuable insights into fundamental plant processes and holds potential for applications in agriculture and medicine.

References

- 1. Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Plant Hormone Bearing the Name Trauma | TCI AMERICA [tcichemicals.com]

- 3. [PDF] Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. | Semantic Scholar [semanticscholar.org]

- 4. STRUCTURE AND SYNTHESIS OF A PLANT WOUND HORMONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Traumatic Acid Biosynthesis Pathway from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic acid, a plant wound hormone, plays a crucial role in stimulating cell division at the site of injury to form a protective callus.[1] First isolated in 1939, this dicarboxylic acid is a product of the oxidative breakdown of linoleic acid, an essential fatty acid. The biosynthesis of this compound is a multi-step enzymatic and non-enzymatic process initiated in response to physical damage in plants. Understanding this pathway is not only vital for plant biology but also holds potential for applications in medicine, particularly in wound healing and as an intermediate in prostaglandin synthesis. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reactions, intermediates, regulatory mechanisms, and relevant experimental protocols.

The Core Biosynthetic Pathway

The journey from linoleic acid to this compound involves a series of coordinated steps primarily occurring in the chloroplasts and cytoplasm of plant cells. The pathway is initiated by the release of linoleic acid from cell membranes upon wounding.

Step 1: Oxygenation of Linoleic Acid by Lipoxygenase (LOX)

The first committed step in the pathway is the dioxygenation of linoleic acid, catalyzed by the enzyme lipoxygenase (LOX; EC 1.13.11.12).[2] In plants, wounding induces the expression of specific LOX isoforms, such as LOX2 in Arabidopsis, which are targeted to the chloroplasts.[3]

-

Substrate: Linoleic acid (an 18-carbon polyunsaturated fatty acid)

-

Enzyme: 13-Lipoxygenase (13-LOX)

-

Product: (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD)

The reaction involves the stereospecific insertion of molecular oxygen at the C-13 position of linoleic acid, forming a conjugated diene hydroperoxide.

Step 2: Cleavage of 13-HPOD by Hydroperoxide Lyase (HPL)

The unstable 13-HPOD is then cleaved by hydroperoxide lyase (HPL; EC 4.1.2.n), a cytochrome P450 enzyme.[4] This enzymatic step results in the formation of a C12 oxo-acid and a C6 aldehyde.

-

Substrate: (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPOD)

-

Enzyme: Hydroperoxide Lyase (HPL)

-

Products:

-

12-oxo-trans-10-dodecenoic acid (Traumatin)

-

cis-3-Hexenal (a volatile C6 compound)

-

Step 3: Isomerization of Traumatin

Traumatin, initially formed as the cis-9-isomer, can undergo isomerization to the more stable trans-10-isomer.

Step 4: Non-enzymatic Oxidation to this compound

The final step in the biosynthesis of this compound is the non-enzymatic autooxidation of traumatin. This oxidation converts the aldehyde group of traumatin into a carboxylic acid group, resulting in the dicarboxylic acid, this compound.

Quantitative Data

Precise quantitative data for the this compound biosynthesis pathway can vary depending on the plant species and the nature of the wounding stimulus. The following tables summarize available data and key parameters.

| Parameter | Value | Plant/Enzyme Source | Reference |

| Lipoxygenase (LOX) Kinetics | |||

| Km for Linoleic Acid | 2.2 mM - 2.7 mM | Human asthmatic patients and controls | [5] |

| Vmax | 135 - 140 mM/min | Human asthmatic patients and controls | [5] |

| Km for Linoleic Acid | 0.44 mM | Pea seeds | [6] |

| Km for Linoleic Acid | 0.15 mM | Banana leaves | [6] |

| Hydroperoxide Lyase (HPL) Kinetics | |||

| HPL activity with 13-HPOD | ~1.5 µmol min⁻¹ g⁻¹ flour | Oat and barley | [7] |

| HPL activity with 13-HPOD | 25.4 µmol min⁻¹ g⁻¹ | Soybean | [7] |

| Substrate and Intermediate Concentrations | |||

| Linoleic Acid in Chloroplasts | 12.6 - 19.2 mg g⁻¹ DW | Nettle and Kale | [8] |

| Traumatin in Wounded Leaves | Small amounts detected, substantial conversion to hydroxylated metabolites | Nicotiana attenuata | [9] |

| Product Yield | |||

| 13-HPOD from Linoleic Acid | 72% | Soybean lipoxygenase-1 | [10] |

Experimental Protocols

Extraction of this compound and Intermediates from Plant Tissue

This protocol outlines the general steps for extracting this compound and its precursors from wounded plant tissue.

Materials:

-

Wounded plant tissue (e.g., leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., 2-propanol/hexane/water mixture)

-

Internal standards (for quantification)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Harvest wounded plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a tube containing the extraction solvent and internal standards.

-

Vortex the mixture thoroughly and incubate at room temperature with shaking.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant containing the lipid extract.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a suitable solvent for HPLC analysis.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This assay measures LOX activity by monitoring the formation of the conjugated diene in the product, 13-HPOD, which absorbs light at 234 nm.[11][12]

Materials:

-

Enzyme extract from plant tissue

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.0)

-

Linoleic acid substrate solution (e.g., 10 mM sodium linoleate)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing the sodium phosphate buffer.

-

Add the enzyme extract to the cuvette.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 2 minutes).[12]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient for 13-HPOD at 234 nm is approximately 23,000 M⁻¹ cm⁻¹.[13]

Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric)

This assay measures HPL activity by monitoring the decrease in absorbance at 234 nm as the substrate, 13-HPOD, is consumed.[14]

Materials:

-

Enzyme extract from plant tissue

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

13-HPOD substrate solution (synthesized from linoleic acid using LOX)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing the phosphate buffer and the 13-HPOD substrate solution.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately monitor the decrease in absorbance at 234 nm.

-

Calculate the rate of substrate consumption from the change in absorbance over time.

HPLC Analysis of this compound and Intermediates

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the preferred method for separating and quantifying the components of the this compound pathway.[1][3][15]

Instrumentation:

-

HPLC system with a UV detector or a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

Mobile Phase (Example):

-

A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

Procedure:

-

Inject the reconstituted lipid extract onto the HPLC column.

-

Run a solvent gradient to separate the compounds based on their polarity. Linoleic acid will elute later than the more polar oxygenated derivatives.

-

Detect the compounds using a UV detector (e.g., at 210 nm for the carboxyl group and 234 nm for the conjugated diene in 13-HPOD) or a mass spectrometer.

-

Quantify the compounds by comparing their peak areas to those of known standards. LC-MS/MS offers higher sensitivity and specificity for complex biological samples.[1][15]

Regulation of the Pathway and Downstream Signaling

The biosynthesis of this compound is tightly regulated, primarily at the transcriptional level of the key enzymes, LOX and HPL, in response to wounding.[4][16][17][18] Wounding and herbivory lead to a rapid increase in the expression of specific LOX and HPL genes.[4][18] This response is interconnected with other plant signaling pathways, notably the jasmonic acid (JA) pathway, which also originates from 13-HPOD.[19][20][21][22][23]

This compound itself acts as a signaling molecule, inducing the expression of genes involved in cell division and wound healing. While the precise signaling cascade is still under investigation, it is known to influence auxin catabolism and may interact with other phytohormone signaling pathways to orchestrate the plant's response to damage.

Visualizations

Caption: The this compound biosynthesis pathway from linoleic acid.

Caption: A typical experimental workflow for studying the this compound pathway.

Caption: A simplified model of this compound signaling in the plant wound response.

References

- 1. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Northern blot - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Component analysis of nutritionally rich chloroplasts: recovery from conventional and unconventional green plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipoxygenase activity determination [protocols.io]

- 12. protocols.io [protocols.io]

- 13. Product yield in oxygenation of linoleate by soybean lipoxygenase: the value of the molar extinction coefficient in the spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LOX1- and PLP1-dependent transcriptional reprogramming is essential for injury-induced conidiophore development in a filamentous fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genome-Wide Association and Expression Analysis of the Lipoxygenase Gene Family in Passiflora edulis Revealing PeLOX4 Might Be Involved in Fruit Ripeness and Ester Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptional Profiling Reveals Novel Interactions between Wounding, Pathogen, Abiotic Stress, and Hormonal Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

The Role of Traumatic Acid in Plant Wound Response: A Technical Guide

Introduction

Traumatic acid, chemically known as trans-2-dodecenedioic acid, is a plant hormone first isolated in 1939 by English, Bonner, and Haagen-Smit from damaged green beans (Phaseolus vulgaris)[1]. It is recognized as a potent "wound hormone," a substance produced by plant tissues in response to mechanical damage[1][2]. Its primary function is to stimulate cell division and proliferation near a trauma site, leading to the formation of a protective callus that covers the wound and facilitates healing[3]. Beyond its role in direct wound repair, this compound is an integral part of a broader stress response system, participating in plant adaptation and defense against various environmental challenges[4]. This guide provides an in-depth examination of the biosynthesis, signaling pathways, and physiological functions of this compound, along with relevant experimental methodologies for its study.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process initiated in response to cell damage, originating from the oxylipin pathway. The precursors are 18-carbon polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, which are abundant components of plant cell membranes[3][5].

The pathway proceeds as follows:

-

Lipid Release: Mechanical wounding ruptures cell membranes, activating wound-inducible phospholipases (e.g., PLA2, PLD). These enzymes cleave linolenic and linoleic acids from membrane lipids, releasing them into the cytoplasm[3][5].

-

Oxygenation: The free fatty acids are oxygenated by the enzyme lipoxygenase (LOX), which adds a hydroperoxy group to form 13-hydroperoxylinolenic acid (13-HPOT) from linolenic acid, or 13-hydroperoxylinoic acid (13-HPOD) from linoleic acid[3][5].

-

Cleavage: The enzyme hydroperoxide lyase (HPL) cleaves the 18-carbon hydroperoxide chain. This reaction yields two fragments: a 6-carbon volatile aldehyde (e.g., hexanal) and a 12-carbon ω-oxo acid, 12-oxo-(9Z)-dodecanoic acid[5][6].

-

Isomerization: The 12-oxo-(9Z)-dodecanoic acid undergoes isomerization to form its more stable trans isomer, 12-oxo-trans-10-dodecenoic acid, a compound also known as traumatin[5][7].

-

Oxidation: In the final step, traumatin is converted to this compound through a non-enzymatic auto-oxidation process[5][7].

Signaling and Physiological Roles

Following its synthesis, this compound acts as a crucial signaling molecule to orchestrate a healing and defense response. While its complete signaling cascade is not fully elucidated, a general model has been proposed based on experimental evidence.

Core Function: Cell Proliferation and Wound Healing The most well-documented role of this compound is the induction of cell division (mitogenesis) and cell elongation at the wound site[3][4]. This process, known as callus formation, creates a barrier of undifferentiated cells that seals the wound, preventing pathogen entry and water loss. Exogenous application of this compound has been shown to stimulate cell proliferation in various plant systems, including a twofold increase in the cell number of Chlorella vulgaris algae cultures[3] and enhanced growth of cucumber hypocotyls[8].

Hypothesized Signaling Pathway The molecular mechanism of this compound action is believed to follow a receptor-mediated signal transduction pathway:

-

Perception: this compound is hypothesized to bind to a specific, yet-to-be-identified receptor on the cell membrane[3].

-

Signal Transduction: This binding event is thought to trigger a downstream cascade involving second messengers and protein phosphorylation. This may activate protein kinases and phosphatases, with MAP kinase cascades suggested as a likely component of the pathway[3][8].

-

Transcriptional Regulation: The signal is ultimately relayed to the nucleus, where it modifies the expression of specific genes. These genes are involved in regulating the cell cycle, cell differentiation, and the synthesis of defense-related compounds[3].

Broader Physiological Effects In addition to wound healing, this compound contributes to overall plant fitness by:

-

Modulating Metabolism: It induces the accumulation of essential metabolites, including proteins, monosaccharides, and photosynthetic pigments, in plant cells[4][8].

-

Enhancing Antioxidant Defense: this compound helps protect cells from oxidative damage caused by reactive oxygen species (ROS) that accumulate during stress. It has been shown to decrease lipid peroxidation and increase the activity of key antioxidant enzymes like glutathione reductase[5][8].

Quantitative Data on this compound Activity

Quantitative studies demonstrate a dose-dependent effect of this compound on plant growth and metabolism. Research on the vascular water plant Wolffia arrhiza provides a clear example of its stimulatory effects at different concentrations.

| Concentration of this compound | Effect on Wolffia arrhiza Biomass | Effect on Primary Metabolites (Proteins, Monosaccharides, Pigments) |

| 10⁻⁸ M - 10⁻⁴ M | General increase in biomass compared to control. | General increase compared to control. |

| 10⁻⁷ M - 10⁻⁶ M | Substantial increase (Optimal Range for Growth) [8] | Substantial increase (Optimal Range for Metabolism) [8] |

Table 1: Summary of the effects of exogenous this compound on the growth and metabolism of Wolffia arrhiza. Data synthesized from Pietryczuk et al. (2011).[5][8]

Experimental Protocols

The study of this compound involves specialized biochemical and molecular biology techniques. Below are outlines for key experimental procedures.

Protocol 1: Extraction and Quantification of this compound

This protocol describes a general method for isolating and measuring this compound from plant tissues.

-

Tissue Collection and Preparation:

-

Harvest plant tissue (e.g., leaves) from both wounded and unwounded control plants.

-

Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity[9].

-

Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a tube containing an extraction solvent, typically 80% methanol or acidified ethyl acetate, to efficiently solubilize lipids and organic acids.

-

Vortex thoroughly and incubate at 4°C with shaking for several hours or overnight.

-

Centrifuge at high speed (e.g., 10,000 x g) to pellet cell debris. Collect the supernatant.

-

-

Purification (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the this compound and other lipids using methanol or another organic solvent.

-

Dry the eluate completely under a stream of nitrogen gas.

-

-

Quantification (LC-MS/MS):

-

Resuspend the dried extract in a suitable mobile phase.

-

Inject the sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Separate the compounds using a C18 reverse-phase column.

-

Identify and quantify this compound based on its specific retention time and mass-to-charge (m/z) ratio compared to a known standard.

-

Protocol 2: Plant Wounding Assay and Gene Expression Analysis

This workflow is used to investigate the temporal response of plants to wounding, connecting this compound synthesis to downstream gene activation.

Conclusion

This compound is a foundational component of the plant wound response. As a product of the oxylipin pathway, it functions as a potent signaling molecule that initiates localized cell division to heal damaged tissue. Its role extends to the broader regulation of plant metabolism and antioxidant defenses, highlighting its importance in adapting to stress. While the biosynthetic pathway of this compound is well-characterized, from the release of fatty acids to the final oxidation of traumatin, the precise molecular details of its perception and signal transduction remain a compelling area for future research. A deeper understanding of these mechanisms could provide new avenues for enhancing crop resilience and managing plant health.

References

- 1. This compound - American Chemical Society [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Molecular Blueprint of a Wound Healer: Traumatic Acid's Role in Cellular Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic acid, a dicarboxylic acid first isolated from wounded bean plants, functions as a potent "wound hormone" in the plant kingdom.[1] Its primary role is to orchestrate a localized proliferative response at the site of injury, leading to the formation of a protective callus and subsequent tissue repair.[1] This technical guide delves into the intricate molecular mechanisms through which this compound stimulates cell division, providing a comprehensive overview of the signaling cascades, quantitative data from key experiments, and detailed experimental protocols for further investigation.

Biosynthesis of this compound

This compound is a member of the oxylipin family of signaling molecules, which are derived from the oxidative breakdown of polyunsaturated fatty acids.[2][3] Its biosynthesis is initiated by the release of linoleic or linolenic acid from cell membranes in response to tissue damage.[3] This is followed by a series of enzymatic reactions, primarily involving lipoxygenase (LOX), which ultimately yield this compound.[3]

Mechanism of Action in Cell Division: A Jasmonate-Centric Pathway

The signaling mechanism of this compound in promoting cell division is intrinsically linked to the well-characterized jasmonic acid (JA) pathway. This compound and other oxylipins act as key signaling molecules in response to wounding and other stresses.[1][2] The current understanding suggests that this compound exerts its influence by activating components of the JA signaling cascade, which ultimately leads to the transcriptional reprogramming necessary for cell cycle entry and proliferation.

The Core Signaling Cascade

At the heart of the this compound/jasmonate signaling pathway lies a core module consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the master transcription factor MYC2.[4][5][6]

-

Perception and JAZ Degradation: In the absence of a wound signal, JAZ proteins bind to and repress the activity of MYC2 and other transcription factors, preventing the expression of cell cycle-related genes.[5][7] Following tissue injury, the accumulation of this compound and other bioactive jasmonates facilitates the interaction between JAZ proteins and the SCF(COI1) ubiquitin E3 ligase complex.[4][5] This interaction targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[4][5]

-

Activation of MYC2 and Transcriptional Response: The degradation of JAZ proteins liberates MYC2, allowing it to activate the transcription of a host of downstream target genes.[6][8] These genes include those directly involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), which are essential for driving the cell through the various phases of division.[9][10]

-

Crosstalk with Other Phytohormones: The this compound-induced cell division is not an isolated event. There is significant crosstalk with other phytohormone signaling pathways, most notably auxin.[11][12] Auxin is a key regulator of cell division and differentiation in plants, and its interplay with the jasmonate pathway is crucial for coordinating the wound healing response.[11][13] Evidence suggests that this compound can influence auxin catabolism and that both pathways likely converge on the regulation of key cell cycle genes.[14][15]

Quantitative Data on this compound-Induced Cell Proliferation

The stimulatory effect of this compound on cell division has been quantified in various biological systems. The following tables summarize key findings from published research.

| Cell Type | This compound Concentration | Incubation Time | Observed Effect on Cell Number | Reference |

| Human Skin Fibroblasts | 1 µM | 1 day | 133% increase compared to control | [3] |

| Human Skin Fibroblasts | 0.1 µM | 1 day | 118% increase compared to control | [3] |

| Chlorella vulgaris (algae) | 10⁻⁵ M | 7 days | Greatest increase in cell number observed | [16] |

| Wolffia arrhiza (duckweed) | 10⁻⁷ - 10⁻⁶ M | Not specified | Substantial increase in primary metabolites and cell growth | [17] |

Experimental Protocols

Protocol 1: In Vitro Callus Induction Assay to Assess this compound Activity

This protocol outlines a method for inducing callus formation from plant explants to quantitatively assess the cell division-promoting activity of this compound.

Materials:

-

Plant explants (e.g., tobacco leaf discs, Arabidopsis root segments)

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

Phytoagar

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Auxin (e.g., 2,4-D) and cytokinin (e.g., kinetin) stock solutions

-

Sterile petri dishes

-

Sterile filter paper

-

Forceps and scalpels

-

Laminar flow hood

-

Growth chamber with controlled light and temperature

Methodology:

-

Prepare Callus Induction Medium (CIM): Prepare MS medium supplemented with 3% (w/v) sucrose and a combination of auxin and cytokinin known to induce callus in the chosen plant species (e.g., 2 mg/L 2,4-D and 0.5 mg/L kinetin). Adjust the pH to 5.8 and solidify with 0.8% (w/v) phytoagar. Autoclave the medium.

-

Prepare this compound-Supplemented Medium: After the CIM has cooled to approximately 50-60°C, add the this compound stock solution to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Also, prepare a control medium with the solvent alone. Pour the media into sterile petri dishes.

-

Explant Preparation: Under sterile conditions in a laminar flow hood, excise explants from healthy, young plant tissue. For leaf discs, use a sterile cork borer. For root segments, cut into 5-10 mm lengths.

-

Inoculation: Place the explants onto the surface of the prepared media. Ensure good contact between the explant and the medium.

-

Incubation: Seal the petri dishes with parafilm and incubate in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

-

Data Collection: After a set period (e.g., 2-4 weeks), assess callus formation. This can be done qualitatively by observing the degree of callus proliferation and quantitatively by measuring the fresh weight or diameter of the callus.

-

Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences in callus growth between the control and this compound-treated groups.

Protocol 2: Cell Viability and Proliferation Assay in Plant Suspension Cells

This protocol describes a method to determine the effect of this compound on the viability and proliferation of plant cells in a liquid suspension culture.

Materials:

-

Established plant cell suspension culture (e.g., tobacco BY-2, Arabidopsis T87)

-

Growth medium for the specific cell line

-

This compound stock solution

-

2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) or similar viability reagent

-

96-well microplates

-

Spectrophotometer (plate reader)

-

Hemocytometer or automated cell counter

Methodology:

-

Cell Culture Maintenance: Maintain the plant cell suspension culture in its appropriate growth medium under constant agitation and controlled light and temperature conditions. Subculture regularly to maintain cells in the exponential growth phase.

-

Treatment Preparation: In a sterile 96-well microplate, add a defined volume of the cell suspension to each well. Add the this compound stock solution to achieve a range of final concentrations. Include control wells with the solvent alone.

-

Incubation: Incubate the microplate under the standard growth conditions for the cell line for a predetermined time course (e.g., 24, 48, 72 hours).

-

Cell Proliferation Measurement:

-

Direct Cell Counting: At each time point, take an aliquot from each well and count the number of cells using a hemocytometer or an automated cell counter.

-

Packed Cell Volume (PCV): Transfer a known volume of cell suspension to a graduated centrifuge tube, centrifuge at a low speed, and measure the volume of the cell pellet.

-

-

Cell Viability Assay (XTT Assay):

-

At the end of the incubation period, add the XTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for a few hours to allow for the colorimetric reaction to develop. The intensity of the color is proportional to the number of viable, metabolically active cells.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation and viability relative to the control for each this compound concentration and time point. Plot dose-response curves to determine the EC50 (half-maximal effective concentration).

Mandatory Visualizations

Caption: this compound signaling pathway in plant cell division.

Caption: Experimental workflow for callus induction assay.

Caption: Crosstalk between this compound/JA and auxin pathways.

Conclusion

This compound plays a pivotal role in the plant wound healing process by stimulating cell division. Its mechanism of action is deeply intertwined with the jasmonate signaling pathway, leveraging the COI1-JAZ-MYC2 core regulatory module to initiate a transcriptional program that drives the cell cycle. The quantitative data, though primarily from non-plant systems, corroborates its pro-proliferative effects. The provided experimental protocols offer a framework for researchers to further dissect the nuances of this compound signaling and its potential applications in agriculture and beyond. A deeper understanding of this fundamental process holds promise for developing novel strategies to enhance plant regeneration and resilience.

References

- 1. Oxylipin Signaling in Plant Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid wound signal activates the systemic synthesis of bioactive jasmonates in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repression of jasmonate signaling by a non-TIFY JAZ protein in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Discovery of Plant D-Type Cyclins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wounding Triggers Callus Formation via Dynamic Hormonal and Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development [mdpi.com]

- 12. Crosstalk between ABA and auxin signaling pathways in roots of Arabidopsis thaliana (L.) Heynh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]

- 15. Crosstalk Between Auxin Signalling and Growth Regulating Factor 5: Implications for Chloroplast Division and Leaf Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Physiological Effects of Traumatic Acid on Plant Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic acid, a dicarboxylic acid naturally occurring in plants, was one of the first molecules to be identified as a "wound hormone."[1] Its discovery opened the door to understanding the complex signaling networks that plants employ to respond to mechanical damage and other stresses. This technical guide provides a comprehensive overview of the physiological effects of this compound on plant growth, delving into its molecular mechanisms of action, experimental protocols for its study, and its interplay with other phytohormone signaling pathways. The information presented herein is intended to be a valuable resource for researchers investigating plant stress responses, wound healing, and growth regulation, as well as for professionals in drug development exploring novel bioactive compounds.

Physiological Effects on Plant Growth and Development

This compound plays a significant role in stimulating cell division and proliferation, particularly in response to wounding, to form a protective callus at the site of injury.[2] Its effects are not limited to wound healing and extend to various aspects of plant growth and development.

Cell Division and Elongation

A primary and well-documented effect of this compound is the induction of cell division (mitosis) in plant tissues. This is a crucial aspect of the wound healing process, where the proliferation of cells is necessary to repair damaged tissues. Studies have shown that exogenous application of this compound can stimulate cell division in various plant species and even in unicellular algae. For instance, in Chlorella vulgaris, this compound treatment has been observed to significantly increase cell number.

Beyond cell division, this compound can also influence cell elongation, contributing to overall plant growth. This dual functionality highlights its role as a potent growth regulator in plants.

Root and Shoot Growth

The influence of this compound on organ growth is complex and appears to be concentration-dependent. While it is primarily known for its role in localized wound responses, studies suggest it can also impact overall plant architecture. For instance, this compound has been shown to interact with auxin, a key regulator of root development, by potentially promoting its catabolism, which can lead to an inhibition of root growth.[3][4] This interaction underscores the intricate cross-talk between different phytohormonal pathways in modulating plant growth.

Quantitative Data on this compound Effects

The following table summarizes quantitative data from various studies on the effects of this compound on plant growth parameters.

| Plant/Algae Species | This compound Concentration | Observed Effect | Reference |

| Wolffia arrhiza | 10⁻⁷ M - 10⁻⁶ M | Substantial increase in fresh weight, monosaccharides, proteins, chlorophylls a and b, and carotenoids. | [5] |

| Wolffia arrhiza | 10⁻⁷ M - 10⁻⁶ M | Increased activity of antioxidant enzymes (ascorbate peroxidase, catalase, glutathione reductase, superoxide dismutase). | [5] |

| Chlorella vulgaris | Not specified | Significant increase in cell number. | |

| Human Fibroblasts | 10⁻⁵ M | 133% increase in cell number compared to control. | [6] |

| Human Fibroblasts | 10⁻⁶ M | 118% increase in cell number compared to control. | [6] |

| Human Fibroblasts | 10⁻⁵ M | 111% increase in Glutathione Peroxidase (GPX) activity. | [6] |

| Human Fibroblasts | 10⁻⁵ M | 88% increase in Glutathione Reductase (GR) activity. | [6] |

| Human Fibroblasts | 10⁻⁶ M | 37% increase in Catalase (CAT) activity. | [6] |

Signaling Pathways

The molecular mechanism of this compound action is closely intertwined with the well-characterized jasmonate signaling pathway. This compound is biosynthesized from the oxidative cleavage of fatty acids, a process that also gives rise to jasmonic acid precursors.

Biosynthesis of this compound

The biosynthesis of this compound begins with the release of linolenic or linoleic acid from cell membranes upon wounding. These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes, leading to the formation of hydroperoxides. Subsequent enzymatic and non-enzymatic reactions convert these intermediates into traumatin, which is then oxidized to form this compound.

Inferred Signaling Pathway

While a specific receptor for this compound has not yet been definitively identified, its structural similarity to jasmonates suggests that it likely utilizes components of the jasmonate signaling pathway to elicit downstream responses. Upon perception, a signaling cascade is initiated, likely involving a Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately leads to the activation of transcription factors that regulate the expression of wound-responsive genes.

Crosstalk with Auxin Signaling

This compound signaling does not occur in isolation. There is evidence of significant crosstalk with the auxin signaling pathway. This compound may influence local auxin concentrations by promoting its degradation, thereby affecting auxin-mediated growth processes such as root elongation.[3][4] This antagonistic interaction highlights the complex regulatory network governing plant development and stress responses.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited or relevant to the study of this compound's effects on plant growth.

Protocol 1: General Application of this compound to Arabidopsis thaliana Seedlings for Root Growth Assays

Objective: To assess the effect of this compound on primary root growth of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana (e.g., Col-0) seeds

-

Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile petri dishes (90 mm)

-

Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.01% Triton X-100)

-

Sterile water

-

Growth chamber with controlled light and temperature conditions

Procedure:

-

Seed Sterilization:

-

Place seeds in a microcentrifuge tube.

-

Add 1 mL of 70% ethanol and incubate for 1 minute.

-

Remove ethanol and add 1 mL of 50% bleach with 0.01% Triton X-100. Incubate for 10 minutes with occasional vortexing.

-

Remove bleach solution and wash seeds 3-5 times with sterile water.

-

Resuspend seeds in sterile 0.1% agar solution.

-

-

Plating:

-

Prepare MS agar plates containing the desired final concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Add this compound from the stock solution to the molten MS medium after autoclaving and cooling to ~50°C. For the control, add an equivalent volume of DMSO.

-

Pipette the sterilized seeds onto the surface of the MS plates.

-

Seal the plates with micropore tape.

-

-

Vernalization and Growth:

-

Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.

-

Grow seedlings under a long-day photoperiod (16 h light / 8 h dark) at 22°C.

-

-

Data Collection and Analysis:

-

After a set period of growth (e.g., 7-10 days), photograph the plates.

-

Measure the primary root length of individual seedlings using image analysis software (e.g., ImageJ).

-

Perform statistical analysis to determine the significance of the observed differences in root length between treatments.

-

Protocol 2: Quantification of Cell Division in Root Apical Meristems

Objective: To determine the effect of this compound on the rate of cell division in the root apical meristem.

Materials:

-

Arabidopsis thaliana seedlings grown as described in Protocol 1.

-

Fixative solution (e.g., Farmer's fixative: 3:1 ethanol:acetic acid)

-

Hydrochloric acid (1 M)

-

Acetocarmine stain or DAPI (4',6-diamidino-2-phenylindole)

-

Microscope slides and coverslips

-

Microscope with differential interference contrast (DIC) or fluorescence optics.

Procedure:

-

Root Tip Fixation:

-

Excise the primary root tips (approximately 1 cm) from seedlings of each treatment group.

-

Immediately place the root tips in the fixative solution and incubate for at least 1 hour at room temperature.

-

-

Hydrolysis:

-

Transfer the fixed root tips to 1 M HCl and incubate at 60°C for 5-10 minutes to soften the tissue.

-

Wash the root tips several times with distilled water.

-

-

Staining:

-

Place a root tip on a microscope slide in a drop of acetocarmine stain or DAPI solution.

-

Gently squash the root tip with a coverslip to spread the cells in a single layer.

-

-

Microscopy and Mitotic Index Calculation:

-

Observe the prepared slides under a microscope.

-

Count the total number of cells and the number of cells in different stages of mitosis (prophase, metaphase, anaphase, telophase) in a defined region of the meristem.

-

Calculate the Mitotic Index (MI) for each treatment group using the formula: MI = (Number of dividing cells / Total number of cells) x 100

-

Perform statistical analysis to compare the MI between treatments.

-

Protocol 3: RNA Sequencing (RNA-Seq) Analysis of this compound-Treated Plants

Objective: To identify genes that are differentially expressed in response to this compound treatment.

Materials:

-

Arabidopsis thaliana seedlings treated with this compound as described in Protocol 1.

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Spectrophotometer or fluorometer for RNA quantification and quality assessment

-

Next-generation sequencing platform

Procedure:

-

Sample Collection and RNA Extraction:

-

Harvest whole seedlings or specific tissues (e.g., roots) from control and this compound-treated plants at desired time points.

-

Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions, including an on-column DNase I treatment to remove genomic DNA contamination.

-

-

RNA Quality Control and Quantification:

-

Assess the quantity and purity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios).

-

Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA for library preparation.

-

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from the high-quality RNA samples using a suitable library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit).

-

Perform sequencing on a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the Arabidopsis thaliana reference genome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between control and this compound-treated samples using appropriate statistical methods.

-

Perform functional annotation and pathway analysis of the DEGs to gain insights into the biological processes affected by this compound.[7][8]

-

Conclusion

This compound stands as a key signaling molecule in the intricate network that governs plant growth and responses to wounding. Its ability to stimulate cell division and its interplay with other phytohormones, particularly auxin, highlight its importance in orchestrating localized and potentially systemic responses to stress. While its signaling pathway is closely linked to that of jasmonates, further research is needed to elucidate the specific components, such as its receptor, that mediate its unique effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the physiological and molecular roles of this compound, contributing to a deeper understanding of plant resilience and paving the way for potential applications in agriculture and beyond.

References

- 1. In Vitro Assay for Induction of Adventitious Rooting on Intact Arabidopsis Hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of MAP kinases in trauma and ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA-Seq Analysis in Plant Stress Memory: A Bioinformatics Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Wound Hormone Traumatic Acid: A Technical Guide to Its Endogenous Levels and Analysis in Plants

For Immediate Release

This technical guide provides an in-depth overview of traumatic acid, a plant wound hormone, for researchers, scientists, and drug development professionals. It covers the endogenous levels of its immediate precursor in plant species, detailed experimental protocols for its analysis, and its role in plant signaling pathways.

Introduction: this compound, the Wound-Healing Phytohormone

This compound ((2E)-dodec-2-enedioic acid) is a dicarboxylic acid that acts as a potent growth regulator in plants, stimulating cell division and proliferation at the site of an injury. First isolated from wounded bean pods (Phaseolus vulgaris), it is considered one of the earliest identified "wound hormones."[1] Its biosynthesis is part of the broader oxylipin pathway, a crucial signaling cascade initiated in response to physical damage, herbivory, and pathogen attack. This compound is derived from the oxidative cleavage of polyunsaturated fatty acids like linoleic acid and α-linolenic acid.[1]

A key intermediate and direct precursor in its formation is 12-oxo-trans-10-dodecenoic acid, also known as traumatin.[2] Research indicates that traumatin itself is a biologically active molecule that can be converted to this compound through non-enzymatic autooxidation.[2] Understanding the endogenous levels of these compounds is critical for elucidating their precise roles in plant defense and repair mechanisms.

Endogenous Levels of this compound and Its Precursor

Quantitative data on endogenous this compound is sparse in published literature. However, a foundational study by Zimmerman and Coudron in 1979 provided quantitative measurements of its immediate precursor, 12-oxo-trans-10-dodecenoic acid (traumatin), in Phaseolus vulgaris. Their findings are summarized below.

| Plant Species | Variety | Tissue | Condition | 12-oxo-trans-10-dodecenoic acid (µg/g fresh weight) | This compound (µg/g fresh weight) | Reference |

| Phaseolus vulgaris | Kentucky Wonder | Immature Bean Pods | Intact (Unwounded) | 0.2 | Not Detected | [2] |

| Phaseolus vulgaris | Kentucky Wonder | Immature Bean Pods | Sliced (Wounded) | 0.5 | Not Detected | [2] |

Note: The study by Zimmerman and Coudron (1979) did not detect endogenous this compound in runner beans under their experimental conditions, but found that its precursor, 12-oxo-trans-10-dodecenoic acid, increased upon wounding.[2] This suggests that traumatin may be the primary signaling molecule in this context or that this compound is present at very low levels or is rapidly metabolized.

Experimental Protocols for Quantification

The analysis of this compound and related oxylipins typically involves solvent extraction, purification, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS analysis requires a derivatization step to increase the volatility of the target analytes.

General Protocol for Extraction and GC-MS Analysis

This protocol is a synthesized methodology based on established procedures for oxylipin analysis.[2][3]

1. Tissue Homogenization and Lipid Extraction:

-

Harvest plant tissue (e.g., 5-10 g of leaves or pods) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in a cold solvent mixture, such as chloroform:methanol (2:1, v/v), to extract lipids. A common ratio is 20 mL of solvent per gram of tissue.

-

Perform the extraction at 4°C with constant agitation for at least 1 hour.

-

Filter the homogenate through glass wool or filter paper to remove solid debris.

2. Phase Separation and Purification:

-

Add a saline solution (e.g., 0.9% NaCl) to the filtrate to induce phase separation. The volume should be about one-fifth of the total extract volume.

-

Centrifuge the mixture to clearly separate the lower organic phase (containing lipids) from the upper aqueous phase.

-

Carefully collect the lower organic phase and evaporate the solvent to dryness under a stream of nitrogen gas.

3. Saponification (Optional, for total oxylipins):

-

To analyze both free and esterified oxylipins, the dried lipid extract can be saponified by resuspending it in a solution of methanolic potassium hydroxide (e.g., 0.5 M KOH in methanol) and incubating at 60°C for 30 minutes.

-

After saponification, acidify the mixture with an acid (e.g., 1 M HCl) to a pH of approximately 3-4 to protonate the free fatty acids.

-

Re-extract the acidified solution with an organic solvent like diethyl ether or ethyl acetate.

4. Derivatization for GC-MS Analysis:

-

Evaporate the purified extract to complete dryness. It is crucial to remove all water and protic solvents.

-

Add a silylation agent. A common choice is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS). Pyridine can be used as a solvent.[4]

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes to convert the carboxylic acid groups of this compound into their more volatile trimethylsilyl (TMS) esters.[4]

5. GC-MS Analysis:

-

Inject an aliquot (e.g., 1-3 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) at a rate of 10-20°C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification to increase sensitivity.

-

Experimental Workflow Diagram

References

- 1. [PDF] Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid. | Semantic Scholar [semanticscholar.org]

- 2. Identification of Traumatin, a Wound Hormone, as 12-Oxo-trans-10-dodecenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxylipin analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Traumatic Acid

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of this compound. It includes detailed experimental protocols for its study, quantitative data on its effects, and visualizations of its structure and potential mechanisms of action to support further research and development.

Molecular Structure and Chemical Properties

This compound, systematically named (2E)-Dodec-2-enedioic acid , is a naturally occurring monounsaturated dicarboxylic acid first isolated from wounded bean plants.[1] It functions as a "wound hormone" in plants, promoting cell division at injury sites to form a protective callus.[1] The naturally occurring isomer is the trans- a form.[2]

Molecular Formula: C₁₂H₂₀O₄[1][3]

Molecular Weight: 228.288 g·mol⁻¹[1]

Structural Details

This compound is a 12-carbon chain dicarboxylic acid with a double bond between the second and third carbon atoms.

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is a white to beige crystalline powder at standard conditions.[4] It is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, benzene, and chloroform.[2]

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-Dodec-2-enedioic acid | [1][3] |

| Chemical Formula | C₁₂H₂₀O₄ | [1][3] |

| Molar Mass | 228.288 g·mol⁻¹ | [1] |

| Melting Point | 166-167 °C | [1][4] |

| Boiling Point | 150-160 °C at 0.001 mmHg | [1] |

| Appearance | White to beige crystalline powder | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, benzene, chloroform | [2] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of a dicarboxylic acid like this compound would be characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, indicative of the hydrogen-bonded carboxyl groups. A strong C=O stretching absorption would be expected around 1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Key signals would include peaks for the vinyl protons of the double bond (around 5.8-7.0 ppm), the α-protons adjacent to the carbonyl groups, and the methylene protons of the long alkyl chain.

-

-

Mass Spectrometry: For quantification, this compound can be analyzed in negative electrospray ionization mode. The monitored transitions are m/z 227.1 → 183.1 and 227.1 → 165.[5]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including wound healing and anti-cancer properties.

Wound Healing and Collagen Synthesis

This compound has been shown to enhance the biosynthesis of collagen in cultured human skin fibroblasts.[6] It also exhibits antioxidant properties in these cells.

| Cell Line | Concentration | Effect | Reference(s) |

| Human Skin Fibroblasts | 0.1, 1 µM | Significantly increases cell number.[6] | [6] |

| Human Skin Fibroblasts | 0.1, 1 µM | Increases glutathione peroxidase (GPX) activity and reduced glutathione content, and decreases membrane phospholipid peroxidation.[6] | [6] |

| Human Skin Fibroblasts | 0.1, 1 µM | Enhances the production and secretion of collagen.[6] | [6] |

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against breast cancer cells, inducing apoptosis and oxidative stress.

| Cell Line | Concentration | Effect | Reference(s) |

| MCF-7 | 100, 200, 400, 600 µM | Significantly decreases the number of live cells after 48 hours of treatment.[6] | [6] |

| MCF-7 | 50-600 µM | Causes a dose- and time-dependent reduction in cell viability and induces apoptosis.[6] | [6] |

| MCF-7 | 50-200 µM | Results in oxidative damage to proteins.[6] | [6] |

| MCF-7 | 100, 200 µM | Enhances oxidative stress levels.[6] | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound.

Synthesis of (2E)-Dodec-2-enedioic acid

While several synthetic routes have been reported, a common approach involves the condensation of a suitable aldehyde with malonic acid.

Extraction and Purification from Plant Material

A general protocol for the extraction of organic acids from plant material is as follows:

-

Size Reduction: The plant material (e.g., bean pods) is dried and ground to a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to solvent extraction, often using ethanol or methanol, which are effective at extracting organic compounds. Maceration (soaking at room temperature) or digestion (gentle heating) can be employed.

-

Filtration: The mixture is filtered to separate the solid plant debris from the solvent containing the extracted compounds.

-

Concentration: The solvent is removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield a crude extract.

-

Purification: The crude extract can be purified using techniques such as column chromatography on silica gel or by using macroporous resins to isolate the this compound.

Cell Viability Assessment (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of MCF-7 cells in a 96-well plate format.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 50-600 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for the desired time periods (e.g., 24 and 48 hours).

-

MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The percentage of cytotoxicity can be calculated relative to the control wells.

Quantification of Collagen Production in Fibroblasts (Sirius Red Assay)

This protocol outlines the steps to quantify collagen production by human skin fibroblasts.

-

Cell Culture and Treatment: Culture fibroblasts in a 96-well plate and treat with this compound (e.g., 0.1, 1 µM) in a serum-free medium supplemented with 200 µM ascorbate to enhance collagen synthesis.[7]

-

Fixation: After the treatment period, wash the cells with PBS and fix them with Kahle's solution for 15 minutes at room temperature.[7]

-

Staining: Wash the fixed cells with PBS and then stain with 50 µL/well of Sirius Red solution for 1 hour at room temperature.[7]

-

Washing: Wash the stained cells with a 400 µL/well HCl solution to remove unbound dye.[7]

-

Elution: Elute the collagen-bound dye with 100 µL/well of NaOH solution.[7]

-

Quantification: Measure the absorbance of the eluted dye to determine the amount of collagen.

Assessment of Oxidative Stress

Oxidative stress can be evaluated by measuring various markers:

-

Reactive Oxygen Species (ROS): Cellular ROS levels can be measured using fluorogenic probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), which detects hydrogen peroxide, hydroxyl radicals, and peroxyl radicals.

-

Lipid Peroxidation: Malondialdehyde (MDA), a product of lipid peroxidation, can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

-

Antioxidant Capacity: The ratio of reduced to oxidized glutathione (GSH/GSSG) is a good indicator of cellular antioxidant status and can be measured using commercially available kits.